molecular formula C14H18O5 B8670247 Ethyl 3-(2,3,4-trimethoxyphenyl)prop-2-enoate CAS No. 108125-64-0

Ethyl 3-(2,3,4-trimethoxyphenyl)prop-2-enoate

Cat. No.: B8670247
CAS No.: 108125-64-0
M. Wt: 266.29 g/mol
InChI Key: NQWDRGWNGPYFOK-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3,4-trimethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

108125-64-0

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 3-(2,3,4-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O5/c1-5-19-12(15)9-7-10-6-8-11(16-2)14(18-4)13(10)17-3/h6-9H,5H2,1-4H3

InChI Key

NQWDRGWNGPYFOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil; 245 mg) was suspended in THF (1 mL) under an argon atmosphere, to the suspension ethyl diethylphosphonoacetate (1.11 mL) was added dropwise under ice cooling, and the mixture was stirred for 30 minutes. After 2,3,4-trimethoxybenzaldehyde (1.0 g) was then added to the mixture, the reaction mixture was stirred at room temperature for 30 minutes and concentrated under reduced pressure. The residue was dissolved in chloroform, and the solution was washed with water and saturated brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:1) to obtain the title compound.
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

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